8-Deoxy-11,13-dihydroxygrosheimin
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Overview
Description
8-Deoxy-11,13-dihydroxygrosheimin, also known as DDHG, is a natural product that has been isolated from the leaves of the plant Swertia chirayita. DDHG has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
Isolation and Structural Determination
8-Deoxy-11,13-dihydroxygrosheimin is a compound identified from Cynara scolymus L. (artichoke leaves). Its isolation and structural elucidation were achieved using spectroscopic methods and chemical correlations. This foundational research serves as a critical starting point for further investigations into the compound's properties and potential applications (Barbetti et al., 1993).
Biomolecular Studies
Several studies have explored the role of similar compounds in biomolecular contexts. For instance, 8-hydroxy-2'-deoxyguanosine, an oxidative DNA adduct, has been studied for its influence on human DNA methyltransferase function and as a biomarker of oxidative DNA damage (Turk et al., 1995). Another example is the RNA-cleaving 8-17 deoxyribozyme, which offers insights into DNA catalysts and could provide a basis for further exploration of deoxyribozyme mechanisms (Bonaccio et al., 2004).
Electrochemical Sensing and DNA Damage
Electrochemical sensors for 8-hydroxy-2'-deoxyguanosine have been developed, demonstrating the importance of such compounds in detecting oxidative DNA damage. These sensors, using single-stranded DNA functionalized graphene or multi-walled carbon nanotubes, highlight the potential for monitoring oxidative DNA damage in real samples, which could be relevant for understanding the broader implications of compounds like this compound (Jia et al., 2015); (Guo et al., 2016).
Oxidative Stress and Disease Biomarkers
The role of related compounds as biomarkers for oxidative stress and disease is well-established. For example, 8-OHdG is a critical biomarker for assessing oxidative DNA damage and has been used for risk assessment of various cancers and degenerative diseases (Valavanidis et al., 2009).
Methodologies for Analysis
The development of methodologies for analyzing similar compounds in biological samples, such as urine and DNA, using techniques like high-performance liquid chromatography and gas chromatography-mass spectrometry, underscores the significance of these compounds in biomolecular research and diagnostics (Martinis et al., 2002); (Lin et al., 2004).
properties
CAS RN |
83551-03-5 |
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Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
3-hydroxy-3-(hydroxymethyl)-9-methyl-6-methylidene-3a,4,5,6a,7,9,9a,9b-octahydroazuleno[4,5-b]furan-2,8-dione |
InChI |
InChI=1S/C15H20O5/c1-7-3-4-10-13(20-14(18)15(10,19)6-16)12-8(2)11(17)5-9(7)12/h8-10,12-13,16,19H,1,3-6H2,2H3 |
InChI Key |
XJUFXNXZZRHROZ-UHFFFAOYSA-N |
SMILES |
CC1C2C(CC1=O)C(=C)CCC3C2OC(=O)C3(CO)O |
Canonical SMILES |
CC1C2C(CC1=O)C(=C)CCC3C2OC(=O)C3(CO)O |
melting_point |
215-218°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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